molecular formula C14H27NO B13545979 9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane

9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B13545979
M. Wt: 225.37 g/mol
InChI Key: HWPTWBPEZVVXTF-UHFFFAOYSA-N
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Description

9-(Tert-pentyl)-1-oxa-4-azaspiro[55]undecane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane typically involves the reaction of N-Benzyl-4-piperidone with tert-pentyl alcohol under acidic conditions to form the spiro compound. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

    1,9-Diazaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.

    3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: A spiro compound with multiple oxygen atoms in its structure.

Uniqueness

9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane is unique due to the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane

InChI

InChI=1S/C14H27NO/c1-4-13(2,3)12-5-7-14(8-6-12)11-15-9-10-16-14/h12,15H,4-11H2,1-3H3

InChI Key

HWPTWBPEZVVXTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)CNCCO2

Origin of Product

United States

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